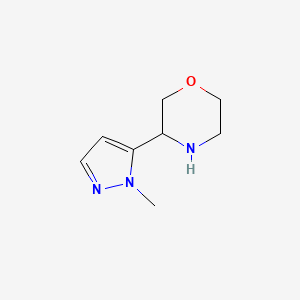

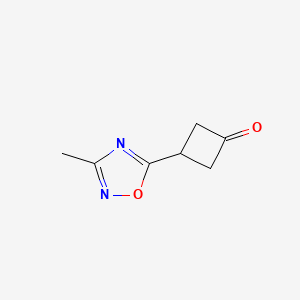

![molecular formula C17H20N4 B2612072 N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877790-28-8](/img/structure/B2612072.png)

N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C17H20N4. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of “N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Activities

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit antitumor and antimicrobial properties. For example, novel N-arylpyrazole-containing enaminones have shown cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), with inhibition effects comparable to those of 5-fluorouracil. These compounds also displayed antimicrobial activity, indicating their potential in cancer treatment and infection control (S. Riyadh, 2011).

Role in Central Nervous System Disorders

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been explored for their potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders. For instance, a clinical candidate, ITI-214, has shown efficacy in vivo with excellent selectivity against all other phosphodiesterase families, suggesting its applicability in various central nervous system disorders (Peng Li et al., 2016).

Human Adenosine Receptor Antagonism

2-Arylpyrazolo[4,3-d]pyrimidin-7-amines have been designed as human A3 adenosine receptor antagonists. These derivatives exhibit low nanomolar affinity and high selectivity towards this receptor, suggesting their potential in counteracting oxaliplatin-induced apoptosis in in vitro models of neurotoxicity. This highlights their possible application in neuroprotective strategies (L. Squarcialupi et al., 2013).

Synthesis and Chemical Research

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives and their chemical properties. For example, research into regioselective synthesis has led to the development of novel compounds with potential applications in various fields, such as fluorescent probes for detecting biologically or environmentally relevant species (Miha Drev et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions of research on “N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and related compounds could involve further exploration of their potential as inhibitors of M.tb . Additionally, their photophysical properties make them interesting candidates for study in material science .

Propiedades

IUPAC Name |

N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-3-4-10-18-16-11-13(2)20-17-15(12-19-21(16)17)14-8-6-5-7-9-14/h5-9,11-12,18H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTIVVITEGEAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(methylsulfanyl)phenyl]urea](/img/structure/B2611992.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide](/img/structure/B2611996.png)

![3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B2611997.png)

![8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2611999.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2612000.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one](/img/structure/B2612001.png)

![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2612005.png)

![(3-Chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2612008.png)